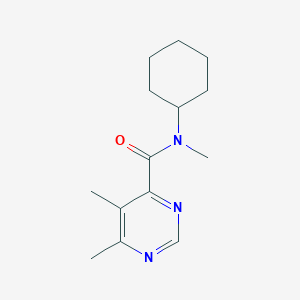

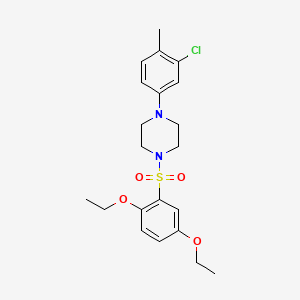

2-(3-methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyridazinone derivatives, including compounds similar to 2-(3-methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone, are notable for their diverse pharmacological activities, which have been extensively studied. The core structure of pyridazinone is known for its involvement in various biological activities, leading to significant research into its modifications and derivatives for potential therapeutic applications.

Synthesis Analysis

The synthesis of pyridazinone derivatives often involves multi-step chemical reactions that include the formation of the pyridazinone ring followed by various substitutions at specific positions on the ring to introduce different functional groups. For example, the synthesis and biological activity of stereoisomers of a closely related compound demonstrated the importance of stereochemistry in the biological activity of pyridazinone derivatives (Howson et al., 1988).

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives is crucial in determining their chemical reactivity and biological activity. Structural analyses, including X-ray diffraction and spectroscopic studies, provide insights into the conformation and electronic distribution of the molecule, influencing its pharmacological profile. A study on a new pyridazinone derivative highlighted the importance of molecular structure in its potential pharmacological effectiveness (El Kalai et al., 2023).

Chemical Reactions and Properties

Pyridazinone derivatives undergo various chemical reactions, including condensation, nucleophilic substitution, and cyclization, which are essential for synthesizing these compounds and modifying their structures for desired biological activities. The reactivity of the pyridazinone core allows for the introduction of diverse substituents, affecting the compound's pharmacological properties.

Physical Properties Analysis

The physical properties of pyridazinone derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and substituents. These properties are crucial for the compound's formulation and delivery in potential therapeutic applications.

Chemical Properties Analysis

The chemical properties, including stability, reactivity, and electronic characteristics, of pyridazinone derivatives are determined by their molecular structure. Computational studies, including density functional theory (DFT) analyses, provide insights into the electronic properties and reactivity of these compounds, suggesting their potential biological activity and interaction with biological targets (Kalai et al., 2020).

Scientific Research Applications

Analgesic and Anti-inflammatory Potential

A significant body of research has focused on the analgesic and anti-inflammatory properties of various 3(2H)-pyridazinone derivatives. Studies have synthesized and evaluated compounds in this category for their effectiveness in reducing pain and inflammation. Notably, certain derivatives have been compared to standard drugs like acetylsalicylic acid and indometacin, showing promising results in tests such as the phenylbenzoquinone-induced writhing test and carrageenan-induced paw edema method. These findings suggest potential applications in pain management and inflammation reduction without significant side effects on the gastric mucosa, as seen with some nonsteroidal anti-inflammatory drugs (NSAIDs) (Gökçe et al., 2005), (Şahina et al., 2004), (Duendar et al., 2011).

Herbicide Development

Research in the agricultural sector has explored the use of substituted pyridazinone compounds as herbicides. These studies have investigated their modes of action, such as inhibiting the Hill reaction and photosynthesis in plants. Notably, some pyridazinone derivatives have shown properties that make them resistant to metabolic detoxication in plants, and they may interfere with chloroplast development. This line of research offers potential for the development of more effective and selective herbicidal agents (Hilton et al., 1969).

Cancer Research

The anticancer properties of 3(2H)-pyridazinone derivatives have been investigated, with some studies focusing on molecular docking studies to assess their potential as anticancer agents. These compounds have been evaluated for their antioxidant activity and their effects on cancer cell lines, such as gastric adenocarcinoma cells. The findings indicate that these compounds could be promising candidates for further research in cancer therapy (Mehvish & Kumar, 2022).

Cardiovascular Research

Several 3(2H)-pyridazinone derivatives have been synthesized and evaluated for their potential as cardiotonic agents. This research has focused on their positive inotropic activity and cardiohemodynamic effects, comparing them to existing drugs and exploring their structure-activity relationships. Such studies are crucial in the search for new therapeutic agents for treating heart diseases (Okushima et al., 1987).

Mechanism of Action

Target of Action

TCMDC-125526, also known as “2-[(3-methylphenyl)methyl]-6-phenyl-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one” or “2-(3-methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone”, primarily targets the essential malarial kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .

Mode of Action

The compound interacts with PfCLK3 through a co-crystal structure . This interaction facilitates the rational design of covalent inhibitors of this validated drug target . An allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome is targeted to improve the selectivity of hit molecules .

Biochemical Pathways

The affected biochemical pathway involves the phosphorylation events on splicing factors necessary for the correct assembly and catalytic activity of spliceosomes . This suggests that inhibitors of PfCLK3 might have parasiticidal activity at any stage of the parasite life cycle where RNA splicing plays an essential role .

Result of Action

The compound displays low nanomolar potency and covalent inhibition in both recombinant protein and P. falciparum killing assays . Its efficacy in parasites is maintained even when it is washed out 6 hours after exposure . It shows significantly improved kinase selectivity relative to other compounds, and cell viability experiments in HepG2 cultures also demonstrated an over 500-fold selectivity index relative to P. falciparum parasites .

Biochemical Analysis

Biochemical Properties

TCMDC-125526 interacts with various enzymes and proteins in biochemical reactions. It has been identified as a potential inhibitor of the Plasmodium falciparum enzyme PfCLK3 . The nature of these interactions is likely to involve binding to the active site of the enzyme, inhibiting its function and thus disrupting the life cycle of the malaria parasite .

Cellular Effects

The effects of TCMDC-125526 on various types of cells and cellular processes are primarily related to its potential role as an antimalarial agent. By inhibiting the PfCLK3 enzyme, TCMDC-125526 could disrupt the life cycle of the malaria parasite within host cells . This could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of TCMDC-125526 involves its interaction with the PfCLK3 enzyme. It is believed to bind to the active site of this enzyme, inhibiting its function . This could lead to changes in gene expression and disrupt the life cycle of the malaria parasite.

Temporal Effects in Laboratory Settings

It is known that the compound has potential as an antimalarial agent, and its effects on the PfCLK3 enzyme could disrupt the life cycle of the malaria parasite .

Dosage Effects in Animal Models

The effects of TCMDC-125526 at different dosages in animal models have not been extensively studied. Given its potential as an antimalarial agent, it is likely that its effects would vary with dosage, with higher doses potentially leading to greater disruption of the malaria parasite’s life cycle .

Metabolic Pathways

Its interaction with the PfCLK3 enzyme suggests that it may be involved in the metabolic pathways of the malaria parasite .

Transport and Distribution

Given its potential role as an antimalarial agent, it is likely that it is transported to and concentrated in areas of the cell where the PfCLK3 enzyme is active .

Subcellular Localization

Given its interaction with the PfCLK3 enzyme, it is likely that it is localized to the same areas of the cell where this enzyme is active .

properties

IUPAC Name |

2-[(3-methylphenyl)methyl]-6-phenyl-5-piperidin-1-ylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O/c1-18-9-8-10-19(15-18)17-26-22(27)16-21(25-13-6-3-7-14-25)23(24-26)20-11-4-2-5-12-20/h2,4-5,8-12,15-16H,3,6-7,13-14,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCORYRHMZIXGBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C(=O)C=C(C(=N2)C3=CC=CC=C3)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2484583.png)

![4-{1-[2-(4-Chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl}-1-(2-methoxyphenyl) pyrrolidin-2-one](/img/structure/B2484584.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2484588.png)

![3-butyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2484595.png)

![N-(3-chloro-4-methoxyphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2484598.png)

![6-[[4-(4-ethoxyphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2484601.png)

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B2484603.png)